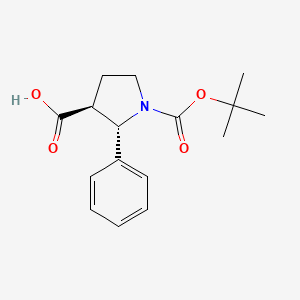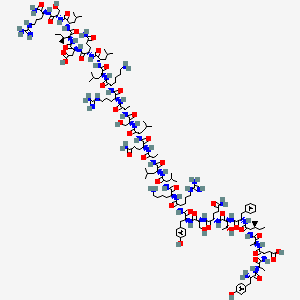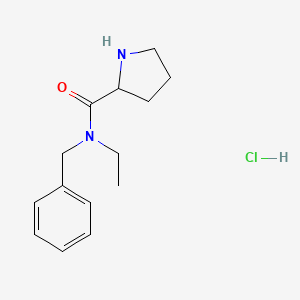
N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
“N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride” likely contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The “N-(2-Methoxyethyl)” part suggests an ether and amide functional group attached to the piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the attachment of the “N-(2-Methoxyethyl)” group. This could potentially be achieved through a variety of synthetic organic chemistry techniques, including nucleophilic substitution reactions and amide bond formations .Molecular Structure Analysis
The molecular structure would consist of a six-membered piperidine ring with a “N-(2-Methoxyethyl)” group attached. This group would contain an ether (R-O-R’) and an amide (R-CO-NR’) functional group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ether and amide functional groups. For instance, the amide group might participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group and ether group could enhance solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Analytical Profiling in Forensic Science
- Application : N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride is studied for its role in forensic science. It is characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This is important for identifying psychoactive substances in biological samples.
- Source : De Paoli et al. (2013).
Serotonin Receptor Studies
- Application : This compound is used in pharmacological research, particularly in studying its affinity and selectivity towards 5-HT1A serotonin receptors. This has implications in understanding its antagonistic properties on these receptors.
- Source : Forster et al. (1995).
Research in Neuroscience
- Application : The compound plays a role in neuroscience, particularly in studying the inhibitory actions of serotonin on neuronal firing. This is crucial for understanding the functioning of serotonin in the central nervous system.
- Source : Craven et al. (1994).
Anti-Acetylcholinesterase Activity
- Application : Research has been conducted on derivatives of N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride for their anti-acetylcholinesterase activity. This is significant in the context of developing treatments for conditions like Alzheimer's disease.
- Source : Sugimoto et al. (1990).
Antimicrobial Activity
- Application : The compound is also explored for its potential antimicrobial properties. This includes the synthesis of derivatives and testing their effectiveness against bacteria and fungi.
- Source : Patel et al. (2011).
Development of Novel Therapeutics
- Application : There is research into the synthesis and bioactivity of derivatives of N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride for creating new medications, particularly for treating HIV.
- Source : Romero et al. (1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-7-6-11-9(12)8-4-2-3-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNMIIOBYZYDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)
![N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424762.png)


![N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424765.png)


![2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424771.png)
